molecular formula C18H21FN4O3 B3035655 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione CAS No. 338399-28-3

5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

Cat. No. B3035655
CAS RN: 338399-28-3
M. Wt: 360.4 g/mol
InChI Key: NIMNEWNRPQGRMF-UHFFFAOYSA-N
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Description

5-Acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative that is used in scientific research for a variety of purposes. It is a small molecule that is synthesized in the laboratory and can be used in a variety of experiments, including those related to biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving this compound.

Scientific Research Applications

Catalytic Efficiency in Amine Oxidation

A study by 井藤 壮太郎 et al. (1981) explored the use of various pyrimidinediones as catalysts in the oxidation of benzylamine. They found that certain pyrimidinediones were efficient catalysts in this reaction, contributing to the quantitative yield of the oxidation product, N-benzylidenebenzylamine. This research suggests the potential utility of 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione in similar catalytic processes (井藤 壮太郎, 忠司 金子, 和寿 東, 1981).

Potential in Chemotherapeutic Agents

Nagarajan et al. (1997) synthesized nucleoside derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, showing potential as chemotherapeutic agents. This finding opens avenues for exploring derivatives of this compound in the development of new chemotherapeutic compounds (Nagarajan, Meltsner, Delia, 1997).

Synthesis of Methyl Esters and Carboxylic Acids

Gein et al. (2007) focused on synthesizing methyl 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates by fusing various compounds with 1H-tetrazol-5-amine. This study demonstrates the synthetic flexibility of pyrimidine derivatives, including this compound, in producing diverse chemical structures (Gein, Gein, Tsyplyakova, Panova, 2007).

Larvicidal Activity

Gorle et al. (2016) synthesized and analyzed a series of pyrimidine-2,4-diamine derivatives for their larvicidal activity. Their findings indicate that certain pyrimidine derivatives can be effective in pest control, which could extend to compounds like this compound (Gorle, Maddila, Chokkakula, Lavanya, Singh, Jonnalagadda, 2016).

Antitumor Drug Development

Huang et al. (2002) explored the synthesis of sulfonamide derivatives containing 5-fluorouracil, targeting potent antitumor agents with low toxicity. This research highlights the potential role of pyrimidine derivatives, including this compound, in the development of new antitumor drugs (Huang, Lin, Huang, 2002).

properties

IUPAC Name

5-acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-13(24)16-12-23(21-9-7-20(2)8-10-21)18(26)22(17(16)25)11-14-3-5-15(19)6-4-14/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMNEWNRPQGRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122965
Record name 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338399-28-3
Record name 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338399-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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